molecular formula C5H6O2 B13578030 Penta-2,3-dienoic acid CAS No. 64788-20-1

Penta-2,3-dienoic acid

Cat. No.: B13578030
CAS No.: 64788-20-1
M. Wt: 98.10 g/mol
InChI Key: WGSMUELHYPTFQB-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic routes for Penta-2,3-dienedioic acid involve the reaction of appropriate starting materials.
    • One common method is the oxidative cleavage of 1,3-butadiene using ozone (O₃) followed by reduction with zinc (Zn) or sodium borohydride (NaBH₄).
    • Industrial production methods may vary, but this compound is typically synthesized in laboratories.
  • Chemical Reactions Analysis

    • Penta-2,3-dienedioic acid can undergo various reactions:

        Oxidation: It can be oxidized to form the corresponding dicarboxylic acid.

        Reduction: Reduction of the double bonds yields saturated dicarboxylic acids.

        Substitution: It can participate in substitution reactions.

    • Common reagents include ozone (for oxidative cleavage), reducing agents (such as NaBH₄), and various acids or bases.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Chemistry: Penta-2,3-dienedioic acid serves as a model compound for studying allenes and their reactivity.

      Biology and Medicine: Research explores its potential as a building block for bioactive molecules.

      Industry: Limited industrial applications, but its unique structure inspires synthetic chemistry.

  • Mechanism of Action

    • The exact mechanism of action for Penta-2,3-dienedioic acid is not extensively studied.
    • It likely interacts with enzymes or receptors due to its unsaturated nature.
    • Further research is needed to elucidate specific molecular targets and pathways.
  • Comparison with Similar Compounds

    Properties

    IUPAC Name

    pent-2-enoate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WGSMUELHYPTFQB-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C[CH+]C=CC(=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H6O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60592774
    Record name Penta-2,3-dienoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60592774
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    98.10 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    64788-20-1
    Record name Penta-2,3-dienoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60592774
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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